molecular formula C20H23FN4O B8110072 (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

(3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B8110072
M. Wt: 354.4 g/mol
InChI Key: QPEDBQWOWYRXQR-UHFFFAOYSA-N
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Description

The compound (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a spirocyclic diazaspiro derivative featuring a 3-fluorophenyl group and a pyrimidin-2-yl substituent on the 3,9-diazaspiro[5.5]undecane core. Its molecular formula is inferred to be C21H22FN5O (based on structural analogs). The spirocyclic framework is known to confer conformational rigidity, which can enhance binding selectivity to biological targets such as neurotransmitter receptors or enzymes . The 3-fluorophenyl moiety may improve metabolic stability through reduced oxidative metabolism, while the pyrimidine ring could engage in hydrogen bonding or π-π interactions with target proteins .

Properties

IUPAC Name

(3-fluorophenyl)-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c21-17-4-1-3-16(15-17)18(26)24-11-5-20(6-12-24)7-13-25(14-8-20)19-22-9-2-10-23-19/h1-4,9-10,15H,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEDBQWOWYRXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step organic synthesis. One common approach includes the formation of the spirocyclic core followed by the introduction of the fluorophenyl and pyrimidinyl groups. Key steps may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyrimidinyl Group: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of spiro compounds exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the pyrimidine moiety can enhance the anticancer properties of such compounds .
  • Antidepressant Properties : Some spiro compounds have demonstrated efficacy in preclinical models for depression and anxiety disorders. The diazaspiro structure may contribute to serotonin receptor modulation, leading to mood-enhancing effects .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds containing pyrimidine and diazaspiro structures. These compounds have shown effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neurological Disorders

Research suggests that compounds with similar structures may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their therapeutic efficacy in neurological applications .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of diazaspiro compounds against breast cancer cell lines. The results indicated that modifications at the pyrimidine position significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts involving (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized a series of pyrimidine-containing spiro compounds and tested their antimicrobial activity. The results showed that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of spiro compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death via antioxidant mechanisms, highlighting their potential utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs of the 3,9-Diazaspiro[5.5]undecane Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Biological Target Key Findings Reference
Target Compound 3-Fluorophenyl, pyrimidin-2-yl C21H22FN5O Unknown (hypothesized CNS targets) Pending pharmacological profiling -
(2-Fluorophenyl)methanone analog (QI-4360) 2-Fluorophenyl C17H20FN3O Unknown Commercially available, 95% purity
3-(5-Fluoroindol-2-yl)phenyl derivative 5-Fluoroindole, phenyl C23H26N3F p97 ATPase (anticancer target) Synthesized via TFA deprotection
GABAAR Antagonist (Compound 2027) Unspecified substituents - GABAA receptor Potent antagonist, low permeability
CCR5 Antagonist (3,9-diazaspiro[5.5]undeca-2-one) Cyclic carbamate replaced with ketone - CCR5 (HIV entry inhibitor) Orally bioavailable, selective binding

Substituent Effects on Activity and Selectivity

  • Fluorine Position: The 3-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl analog (QI-4360, CAS 1206970-65-1) . Fluorine’s electron-withdrawing effects could also modulate the aromatic ring’s electronic properties, influencing binding affinity.
  • Pyrimidin-2-yl vs. Other Heterocycles: The pyrimidine substituent in the target compound distinguishes it from analogs with indole (e.g., ) or morpholinoethyl groups (e.g., ). Pyrimidine’s nitrogen atoms may enhance interactions with polar residues in binding pockets, as seen in kinase inhibitors .
  • Spiro Core Modifications: The CCR5 antagonist in replaces the spiro core’s oxygen with a ketone, demonstrating that minor structural changes can shift target selectivity (e.g., from CNS receptors to viral entry proteins) .

Pharmacological and Physicochemical Properties

  • Membrane Permeability: The GABAAR antagonists in exhibit low cellular membrane permeability due to their polar spirocyclic cores .
  • Synthetic Feasibility : The tert-butyl protection/deprotection strategy used in and is a common approach for spirocyclic amines . The target compound’s synthesis likely requires similar steps, but the pyrimidine incorporation may introduce additional complexity (e.g., coupling reactions).

Biological Activity

The compound (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone, a derivative of 1,9-diazaspiro[5.5]undecane, has garnered attention for its potential biological activities. This article explores its pharmacological properties, therapeutic implications, and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3OC_{21}H_{24}FN_3O with a molecular weight of approximately 357.43 g/mol. Its structure features a spirocyclic core which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds in the diazaspiro series exhibit a range of biological activities, including:

  • Antagonism of GABA Receptors : Certain diazaspiro derivatives have been identified as competitive antagonists of the gamma-aminobutyric acid type A (GABAAR) receptors, which are crucial in neurotransmission and have implications in neuropsychiatric disorders .
  • Pain Relief and Anti-inflammatory Effects : The compound has been associated with analgesic properties and may play a role in modulating pain pathways. Studies suggest that it could be beneficial in treating conditions characterized by chronic pain .
  • Obesity and Metabolic Disorders : The potential application of this compound in obesity treatment has been noted, as it may influence metabolic pathways and appetite regulation .

The mechanisms through which this compound exerts its effects include:

  • GABAAR Modulation : By antagonizing GABAARs, the compound can alter neuronal excitability and neurotransmitter release, which may contribute to its analgesic effects .
  • Influence on Cell Signaling Pathways : The compound may affect various signaling cascades involved in inflammation and pain perception, although specific pathways require further elucidation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GABAAR AntagonismCompetitive inhibition leading to altered neurotransmission
Analgesic PropertiesReduction in pain response in animal models
Anti-obesity EffectsPotential modulation of metabolic rates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluorophenyl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. A validated approach involves:

  • Step 1 : Formation of the spirocyclic core using a diazaspiro[5.5]undecane precursor.
  • Step 2 : Introduction of the pyrimidin-2-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Functionalization with the 3-fluorophenyl moiety using a ketone coupling agent (e.g., carbodiimide-mediated amidation) .
    • Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradient) is effective for isolating the final product, achieving ≥95% purity .

Q. How should researchers characterize the compound’s structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic conformation, fluorophenyl integration, and pyrimidine substitution patterns.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for exact mass determination).
  • HPLC-PDA : Assess purity and detect potential byproducts (e.g., unreacted intermediates) .

Q. What are the critical parameters for optimizing reaction yields?

  • Key Factors :

  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for pyrimidine installation .
  • Temperature Control : Maintain 25–60°C to balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Approach :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls (e.g., emphasizes reproducibility in experimental design).
  • Purity Validation : Use HPLC-MS to confirm batch-to-batch consistency; impurities <1% may skew IC₅₀ values .
  • Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography, as spirocyclic systems often exhibit conformational polymorphism .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Modify the pyrimidine ring (e.g., 4-CH₃ vs. 4-CF₃) to probe steric/electronic effects on target binding .
  • Spiro Core Optimization : Test diazaspiro[4.5] vs. [5.5] analogs to assess ring size impact on bioavailability .
  • Fluorophenyl Alternatives : Replace 3-F with 2,3-diF or 4-OH groups to study halogen/hydrogen-bonding interactions .

Q. How can researchers evaluate the compound’s metabolic stability in vitro?

  • Protocol :

  • Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • Half-Life Calculation : Apply the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the degradation rate constant.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Key Considerations

  • Contradictory Data : Address discrepancies by cross-validating assays (e.g., orthogonal binding vs. functional assays).
  • Advanced Purification : Consider preparative HPLC for scale-up (>10 g) to maintain reproducibility .
  • Environmental Stability : Assess hydrolytic degradation in PBS (pH 7.4) at 37°C over 24–72 hours .

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